molecular formula C12H7N5O4 B11708758 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole

1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole

Cat. No.: B11708758
M. Wt: 285.21 g/mol
InChI Key: KJTTXOXWFXOPHJ-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a benzotriazole ring substituted with a 2,4-dinitrophenyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2,4-dinitrophenylhydrazine with benzotriazole derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can disrupt cellular processes by interfering with signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole is unique due to the combination of the benzotriazole ring and the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and broadens its range of applications compared to similar compounds .

Properties

Molecular Formula

C12H7N5O4

Molecular Weight

285.21 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)benzotriazole

InChI

InChI=1S/C12H7N5O4/c18-16(19)8-5-6-11(12(7-8)17(20)21)15-10-4-2-1-3-9(10)13-14-15/h1-7H

InChI Key

KJTTXOXWFXOPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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